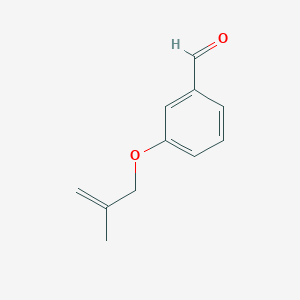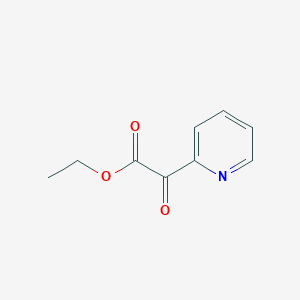
2-Oxo-2-(piridin-2-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-oxo-2-(pyridin-2-yl)acetate (EO2PA) is an organic compound that can be used for various purposes in the laboratory, such as for the synthesis of other compounds. It is a colorless liquid with a boiling point of 135°C and a melting point of -73°C. It is also soluble in water and methanol. EO2PA is a versatile compound that can be used in a variety of synthetic reactions and has a wide range of applications in the pharmaceutical, agrochemical, and chemical industries.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos antifibróticos
Los derivados del 2-piridinglioxilato de etilo han mostrado resultados prometedores en el desarrollo de fármacos antifibróticos. Estos compuestos se han sintetizado y evaluado por sus actividades biológicas contra células estelares hepáticas de rata inmortalizadas (HSC-T6), que juegan un papel clave en el desarrollo de la fibrosis hepática . Algunos derivados exhibieron mejores actividades antifibróticas que los fármacos existentes como la pirfenidona, lo que indica su potencial como nuevos agentes terapéuticos.
Investigación antimicrobiana y antiviral
El fragmento de piridina, un componente central del 2-piridinglioxilato de etilo, es reconocido por su amplia gama de actividades farmacológicas, incluidas las propiedades antimicrobianas y antivirales . La investigación en esta área se centra en la síntesis de compuestos de piridina y el estudio de su eficacia contra diversos patógenos microbianos y virales, lo cual es particularmente relevante en el contexto de las enfermedades emergentes.
Síntesis de compuestos heterocíclicos
El 2-piridinglioxilato de etilo sirve como precursor en la síntesis de nuevos compuestos heterocíclicos con posibles actividades biológicas . Estos compuestos están diseñados para interactuar con proteínas específicas, lo que puede conducir al desarrollo de nuevos fármacos con acciones específicas.
Química medicinal
En química medicinal, los compuestos relacionados con el 2-piridinglioxilato de etilo se utilizan para construir bibliotecas de compuestos heterocíclicos. El fragmento de pirimidina, que a menudo se incluye en estos compuestos, se considera una estructura privilegiada debido a sus diversas actividades biológicas y farmacéuticas .
Mejora de la solubilidad de los fármacos
Los compuestos de piridina, incluido el 2-piridinglioxilato de etilo, juegan un papel importante en la mejora de la solubilidad en agua de los fármacos. Su basicidad se puede aprovechar para mejorar el perfil de solubilidad de los productos farmacéuticos, lo cual es un aspecto crítico de la formulación de fármacos .
Biología química
En biología química, el 2-piridinglioxilato de etilo se utiliza para la construcción de bibliotecas de compuestos que se pueden evaluar para diversas actividades biológicas. Este enfoque es esencial para descubrir nuevas sondas biológicas y posibles agentes terapéuticos .
Síntesis orgánica
El 2-piridinglioxilato de etilo se utiliza en síntesis orgánica, particularmente en métodos sintéticos de una sola olla asistidos por microondas. Participa en las reacciones de condensación para producir diversos compuestos orgánicos, lo que demuestra su versatilidad como reactivo .
Investigación bioquímica
Como reactivo bioquímico, el 2-piridinglioxilato de etilo se emplea en la investigación de ciencias de la vida para estudiar materiales biológicos y compuestos orgánicos. Su papel en los ensayos bioquímicos y los experimentos es crucial para comprender los procesos celulares y moleculares .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
The exact mode of action of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is currently unknown due to the lack of specific studies on this compound . It’s possible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various pathways, such as the egfr/pi3k/akt/mtor signaling pathway
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can impact its bioavailability .
Result of Action
Related compounds have been shown to inhibit proliferation, migration, and invasion of certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-oxo-2-(pyridin-2-yl)acetate . For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment .
Propiedades
IUPAC Name |
ethyl 2-oxo-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDSWUCVBZVOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433728 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55104-63-7 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


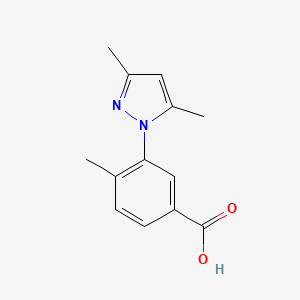
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
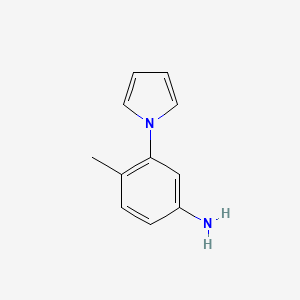


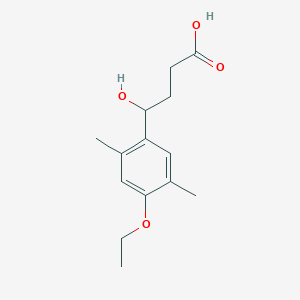
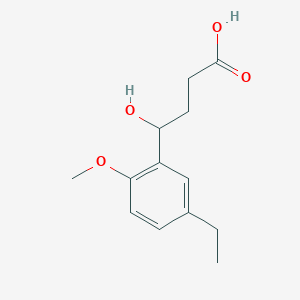



![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
